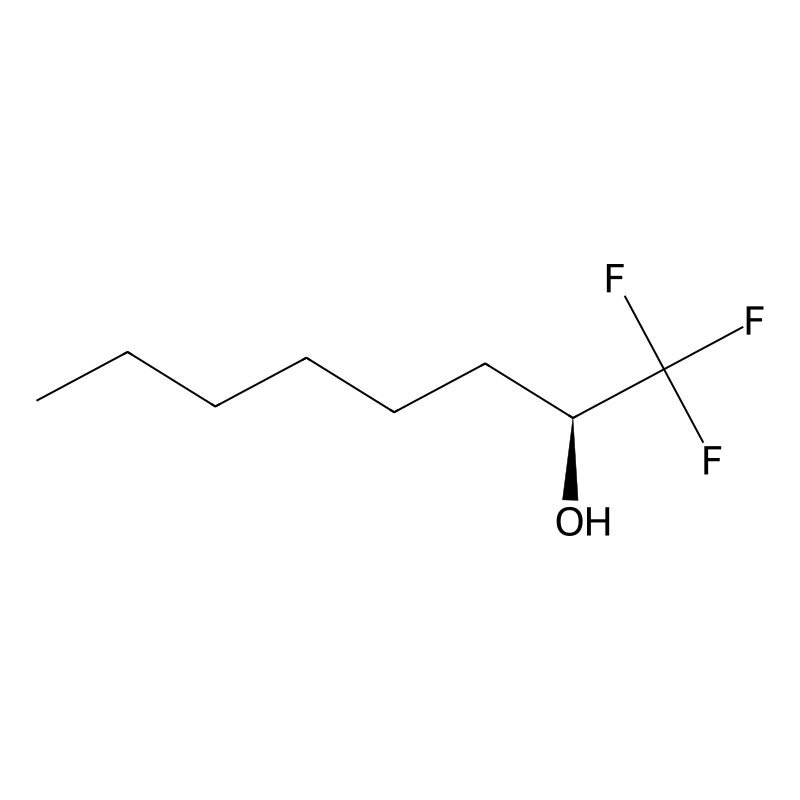(S)-1,1,1-Trifluorooctan-2-ol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
(S)-1,1,1-Trifluorooctan-2-ol is a chiral alcohol characterized by the presence of a trifluoromethyl group at the 1-position and a hydroxyl group at the 2-position of an octane chain. Its molecular formula is , and it has a molecular weight of approximately 184.20 g/mol. The compound is notable for its unique trifluoromethyl functional group, which imparts distinct physical and chemical properties, making it valuable in various chemical applications.
As a Chiral Solvating Agent:
Due to its chirality and ability to form hydrogen bonds, (S)-1,1,1-Trifluorooctan-2-ol can act as a chiral solvating agent. These agents can differentiate between enantiomers of other molecules through selective interactions, influencing their solubility, separation, and analysis. This property makes it valuable in various areas of research, including:
- Asymmetric synthesis: Chiral solvating agents can be employed in asymmetric synthesis reactions, where they can influence the formation of one enantiomer over another. This is crucial for developing drugs and other chiral molecules with specific biological activity.
- Enantioselective separation techniques: (S)-1,1,1-Trifluorooctan-2-ol can be used in techniques like chromatography and crystallization to separate enantiomers of racemic mixtures. This is essential for isolating and studying individual enantiomers, which often have distinct properties.
As a Building Block for Fluorinated Materials:
The presence of three fluorine atoms and a hydroxyl group makes (S)-1,1,1-Trifluorooctan-2-ol a valuable building block for synthesizing various fluorinated materials. Fluorine incorporation can impart unique properties like improved thermal stability, hydrophobicity, and specific interactions with biological molecules. Some potential applications of fluorinated materials derived from (S)-1,1,1-Trifluorooctan-2-ol include:
- Liquid crystals: Fluorinated liquid crystals exhibit unique optical and electrical properties, making them valuable in display technologies and other applications.
- Pharmaceuticals: Incorporation of fluorine atoms can enhance the potency, stability, and bioavailability of drugs. (S)-1,1,1-Trifluorooctan-2-ol can serve as a starting material for synthesizing novel fluorinated drugs with improved therapeutic potential.
- Reduction Reactions: It can be synthesized from 1,1,1-trifluorooctan-2-one through reduction processes, often employing reagents like lithium aluminum hydride or sodium borohydride .
- Esterification: The hydroxyl group can react with carboxylic acids to form esters, which are important in various applications including fragrance and flavor industries .
- Asymmetric Synthesis: This compound can serve as a chiral building block in asymmetric synthesis reactions, facilitating the production of other chiral compounds .
Several methods for synthesizing (S)-1,1,1-trifluorooctan-2-ol have been reported:
- Enzymatic Resolution: Utilizing enzymes to achieve high enantiomeric purity through kinetic resolution has shown promising results, yielding enantiomerically enriched forms of the compound .
- Chemical Reduction: The reduction of corresponding ketones (like 1,1,1-trifluorooctan-2-one) using reducing agents is a common synthetic route .
- Chiral Catalysis: Asymmetric hydrogenation methods involving chiral catalysts can also be employed to synthesize this compound with high selectivity .
(S)-1,1,1-Trifluorooctan-2-ol finds applications in various fields:
- Pharmaceuticals: Its unique structure makes it a potential candidate for drug development due to its chiral nature and biological activity.
- Chemical Synthesis: It serves as a reagent in organic synthesis for producing other fluorinated compounds.
- Material Science: The compound can be utilized in the development of new materials with specific properties influenced by fluorination.
(S)-1,1,1-Trifluorooctan-2-ol shares structural similarities with several other fluorinated alcohols and alkanols. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| (S)-1,1,1-Trifluorooctan-2-ol | C8H15F3O | Chiral alcohol with trifluoromethyl group |
| (R)-1,1,1-Trifluorohexan-2-ol | C6H13F3O | Shorter carbon chain; different chirality |
| (S)-Trifluoroethanol | C2H3F3O | Smaller size; used primarily as a solvent |
| (S)-Trifluoropropanol | C3H7F3O | Intermediate size; similar reactivity |
The presence of the trifluoromethyl group distinguishes (S)-1,1,1-trifluorooctan-2-ol from other alcohols by enhancing its lipophilicity and reactivity in organic synthesis. Its longer carbon chain also contributes to unique solubility properties compared to shorter-chain analogs.








